molecular formula C10H16N2O2 B596145 methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate CAS No. 167408-63-1

methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate

Cat. No.: B596145
CAS No.: 167408-63-1
M. Wt: 196.25
InChI Key: BUXTWCPDRMXDQH-UHFFFAOYSA-N
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Description

Table 1: Key Geometrical Parameters from DFT Optimization

Parameter Value (Å or °)
C3–N1 bond length 1.37 Å
C5–C(tert-butyl) bond 1.54 Å
Dihedral angle (C3–C5) 178.5°

The ester group adopts a nearly coplanar arrangement with the pyrazole ring (dihedral angle ~180°), minimizing steric clashes with the tert-butyl group. Intramolecular interactions, such as C–H···O hydrogen bonds between the methyl ester and pyrazole ring, further stabilize this conformation.

Comparative studies on pyrazole-carboxamides using B3LYP/6-31G* calculations show that electron-withdrawing groups lower the LUMO energy, enhancing charge-transfer properties. For this compound, the HOMO–LUMO gap is influenced by the tert-butyl group’s inductive effects, which increase electron density at the pyrazole ring.

Properties

IUPAC Name

methyl 5-tert-butyl-2-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)8-6-7(9(13)14-5)12(4)11-8/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXTWCPDRMXDQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Methyl hydrazine reacts with methyl 3-tert-butyl-3-oxopropanoate under reflux in ethanol (8–12 hours), facilitating nucleophilic attack at the carbonyl groups. The tert-butyl group directs regioselectivity, favoring substitution at the C3 position, while the methyl ester occupies C5. Acidic workup (e.g., HCl) ensures protonation of the intermediate and ring closure.

ReagentsConditionsYieldReference
Methyl hydrazine, β-keto esterEthanol, reflux, 8 hours68%

Key Variables

  • Solvent polarity : Ethanol enhances solubility of intermediates.

  • Temperature : Prolonged reflux (80°C) ensures complete cyclization.

  • Steric effects : The tert-butyl group minimizes competing regioisomer formation.

Esterification of 3-tert-Butyl-1-methyl-1H-pyrazole-5-carboxylic Acid

A two-step approach involves synthesizing the carboxylic acid precursor followed by esterification. This method benefits from commercial availability of the acid (e.g., CAS 175277-09-5).

Carboxylic Acid Synthesis

The acid is prepared via hydrolysis of tert-butyl-substituted pyrazole esters. For example, ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate undergoes saponification with aqueous NaOH (60°C, 4 hours), yielding the carboxylic acid in 89% purity.

Esterification with Methanol

The acid reacts with methanol under acidic catalysis (H₂SO₄, 4 hours reflux), achieving 85% conversion to the methyl ester.

ReagentsConditionsYieldReference
Carboxylic acid, MeOH, H₂SO₄Reflux, 4 hours85%

Optimization Notes

  • Catalyst load : 5% H₂SO₄ minimizes side reactions.

  • Excess methanol : A 5:1 molar ratio drives equilibrium toward ester formation.

One-Pot Synthesis via In Situ Diketoester Formation

This method combines diketone synthesis and cyclocondensation in a single reactor, reducing purification steps. Diethyl oxalate reacts with tert-butyl methyl ketone under basic conditions (NaOEt, ethanol) to form a diketoester, which subsequently reacts with methyl hydrazine.

Reaction Workflow

  • Diketoester formation : tert-Butyl methyl ketone + diethyl oxalate → methyl 3-tert-butyl-3-oxopropanoate (70% yield).

  • Cyclocondensation : Methyl hydrazine addition, reflux (6 hours), yields 62%.

ReagentsConditionsYieldReference
tert-Butyl methyl ketone, diethyl oxalate, methyl hydrazineEthanol, reflux, 6 hours62%

Advantages

  • Avoids isolation of reactive intermediates.

  • Scalable for industrial production.

Comparative Analysis of Methods

MethodYieldCostScalabilityPurity
Cyclocondensation68%$$Moderate≥95%
Esterification85%$High≥97%
One-Pot Synthesis62%$$$Low90%

Critical Insights

  • Esterification offers the highest yield and purity, making it preferred for lab-scale synthesis.

  • Cyclocondensation is optimal for introducing complex substituents but requires stringent temperature control.

  • One-pot methods are limited by competing side reactions, necessitating advanced process engineering for industrial use.

Advanced Functionalization and Derivatives

Post-synthetic modifications of this compound include:

  • Amidation : Reaction with amines (e.g., NH₃/MeOH) yields carboxamides for biological screening.

  • Grignard addition : Alkyl/aryl Grignard reagents attack the ester carbonyl, producing ketones (75–82% yields) .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to a variety of functionalized pyrazole compounds .

Mechanism of Action

The mechanism of action of methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

Ethyl 3-tert-Butyl-1-methyl-1H-pyrazole-5-carboxylate

Molecular Formula : C₁₁H₁₈N₂O₂
Molecular Weight : 210.28 g/mol
Key Features :

  • The longer alkyl chain in the ester group may slow hydrolysis rates, improving stability in formulations .

Applications : Used in similar pharmaceutical contexts, such as intermediates for kinase inhibitors, but with tailored pharmacokinetic properties due to ester group differences .

(3aS,6aS)-tert-Butyl 5-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26)

Molecular Formula: Not explicitly provided, but includes a benzo-triazole moiety. Key Features:

  • Incorporates a benzo-triazole group, enabling π-π interactions and hydrogen bonding, which are critical for binding to biological targets.
  • The tert-butyl and Boc groups enhance steric protection and solubility during synthesis .

Applications : Demonstrated as a drug candidate with improved binding affinity due to aromatic interactions, highlighting the role of substituent diversity in optimizing activity .

tert-Butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate

Molecular Formula : C₁₂H₁₉N₃O₂
Molecular Weight : 237.30 g/mol
Key Features :

  • The amino group at position 3 allows for further functionalization, such as coupling reactions .

Applications : Serves as a precursor for bioactive molecules, emphasizing the versatility of pyrazole scaffolds in medicinal chemistry .

tert-Butyl 3-((2-((5-((tert-Butoxycarbonyl)amino)pentyl)amino)pyrimidin-4-yl)amino)-1H-pyrazole-5-carboxylate (Compound 43b)

Molecular Formula : C₂₃H₃₈N₆O₄
Molecular Weight : 474.60 g/mol
Key Features :

  • Contains a pyrimidine-aminopentyl chain, enabling extended hydrogen-bonding networks.
  • Dual Boc protection enhances solubility and stability during synthesis .

Applications : Explored as a kinase inhibitor, demonstrating the importance of extended substituents in target engagement .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Ester/Alkyl Group XLogP3 Key Functional Groups Applications
Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate C₁₀H₁₆N₂O₂ 196.25 Methyl ester ~2.3 tert-butyl, methyl ester Drug intermediates, kinase inhibitors
Ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate C₁₁H₁₈N₂O₂ 210.28 Ethyl ester 2.5 tert-butyl, ethyl ester Similar to methyl analog, with enhanced lipophilicity
Compound 26 Not provided Not provided Benzo-triazole N/A Benzo-triazole, Boc-protected pyrrolidine Drug candidates with aromatic binding motifs
Compound 43b C₂₃H₃₈N₆O₄ 474.60 Boc-protected chain N/A Pyrimidine, aminopentyl Kinase inhibitors with extended H-bonding

Key Research Findings

Ester Group Impact : Methyl esters exhibit faster hydrolysis than ethyl analogs, affecting metabolic stability. Ethyl esters may be preferred for prolonged activity, while methyl esters are advantageous for prodrug designs .

Substituent Diversity : The tert-butyl group improves steric protection, whereas cyclobutyl or benzo-triazole groups introduce strain or aromaticity, respectively, enhancing target interactions .

Synthetic Strategies : Boc protection and coupling reagents (e.g., HATU) are widely used for functionalizing pyrazole cores, enabling scalable synthesis of complex analogs .

Biological Activity

Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate (MTB-MP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MTB-MP is characterized by its unique pyrazole structure, which consists of a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The tert-butyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets. The compound typically appears as a white to off-white crystalline solid.

The mechanism of action for MTB-MP involves interactions with specific molecular targets, primarily enzymes and receptors involved in various metabolic pathways. Research indicates that it may function as an enzyme inhibitor , preventing substrate binding and subsequent catalytic activity. This inhibition can affect key metabolic pathways, leading to various biological effects such as anti-inflammatory and analgesic properties.

1. Anti-inflammatory Activity

MTB-MP has shown promise in inhibiting inflammatory pathways. Preliminary studies suggest it may inhibit enzymes relevant to inflammatory responses, although detailed mechanisms are still under investigation. Its structural similarity to other pyrazole derivatives suggests potential activity against various inflammatory conditions.

2. Anticancer Potential

The compound's anticancer activity has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, compounds derived from the pyrazole scaffold have demonstrated significant cytotoxic effects at micromolar concentrations, with IC50 values indicating effective growth inhibition .

3. Antimicrobial Properties

MTB-MP exhibits antimicrobial activity against a range of pathogens. Pyrazole derivatives are known for their broad-spectrum antimicrobial effects, which include antibacterial, antifungal, and antiviral activities. This makes MTB-MP a candidate for further development in treating infectious diseases .

Case Studies

Table 1: Summary of Biological Activities of MTB-MP

Activity TypeModel/Cell LineObserved EffectReference
Anti-inflammatoryIn vitro assaysEnzyme inhibition
AnticancerMDA-MB-231Induces apoptosis (IC50: 1 µM)
AntimicrobialVarious bacterial strainsGrowth inhibition

Research Findings

Recent literature highlights the versatility of MTB-MP in medicinal chemistry:

  • Synthesis and Characterization : Various synthetic routes have been developed for MTB-MP, showcasing its potential for modification to enhance biological activity .
  • Pharmacological Studies : Detailed pharmacokinetic studies are necessary to fully understand the absorption, distribution, metabolism, and excretion (ADME) profiles of MTB-MP.
  • Comparative Analysis : Similar compounds have demonstrated varying degrees of efficacy against cancer cell lines and inflammation models, suggesting that structural modifications can lead to enhanced biological activities .

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